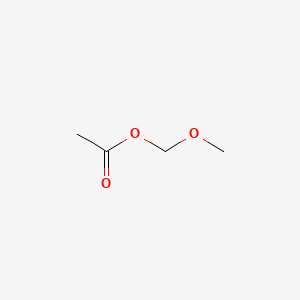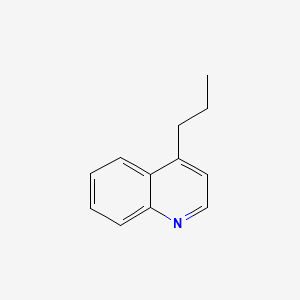![molecular formula C15H24 B1615356 2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene CAS No. 32391-44-9](/img/structure/B1615356.png)
2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene is an organic compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . This compound is known for its unique structure, which includes a naphthalene core with additional ethano and hexahydro groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often utilize catalytic hydrogenation and cyclization reactions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular membranes and proteins, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
When compared to similar compounds such as 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, 2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene stands out due to its unique structural features and reactivity. Similar compounds include:
- 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-
- 2,3A-ethanoindan, 3a,4,5,6-tetrahydro-1,1,4,4-tetramethyl-
- trans-Isolongifolanone .
These compounds share structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and properties.
Properties
CAS No. |
32391-44-9 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene |
InChI |
InChI=1S/C15H24/c1-13(2)6-4-5-12-11-14(3)7-9-15(12,13)10-8-14/h5H,4,6-11H2,1-3H3 |
InChI Key |
UMLOXPMLISZBGS-UHFFFAOYSA-N |
SMILES |
CC1(CCC=C2C13CCC(C2)(CC3)C)C |
Canonical SMILES |
CC1(CCC=C2C13CCC(C2)(CC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-Anthracenedione, 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-](/img/structure/B1615277.png)











![4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1615295.png)
